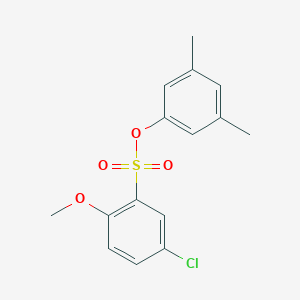
3,5-dimethylphenyl 5-chloro-2-methoxybenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dimethylphenyl 5-chloro-2-methoxybenzenesulfonate is a complex organic compound characterized by its molecular formula C15H15ClO4S. This compound is known for its unique structural features, which include a phenyl ring substituted with methyl groups, a chloro group, and a methoxy group, all connected through a sulfonate ester linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions: . The reaction conditions often require the use of strong acids, such as sulfuric acid, and controlled temperatures to ensure the selective formation of the desired product.
Industrial Production Methods: In an industrial setting, the compound is produced through a multi-step synthesis process that includes the initial formation of the phenol derivative, followed by chlorination and methoxylation steps. The process is optimized to achieve high yields and purity, often involving the use of catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions: 3,5-Dimethylphenyl 5-chloro-2-methoxybenzenesulfonate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reduction reactions may involve the use of hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can be carried out using strong nucleophiles such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of corresponding alcohols or amines.
Substitution: Generation of various substituted phenols or sulfonates.
Scientific Research Applications
3,5-Dimethylphenyl 5-chloro-2-methoxybenzenesulfonate has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibition and receptor binding assays.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 3,5-dimethylphenyl 5-chloro-2-methoxybenzenesulfonate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its biological and therapeutic effects.
Comparison with Similar Compounds
3,5-Dimethylphenyl 5-chloro-2-methoxybenzenesulfonate is unique in its structural features and reactivity compared to similar compounds such as 4-methylphenyl 2-chloro-5-methoxybenzenesulfonate and 2,6-dimethylphenyl 3-chloro-4-methoxybenzenesulfonate. These compounds differ in the position and nature of their substituents, leading to variations in their chemical behavior and applications.
Properties
IUPAC Name |
(3,5-dimethylphenyl) 5-chloro-2-methoxybenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClO4S/c1-10-6-11(2)8-13(7-10)20-21(17,18)15-9-12(16)4-5-14(15)19-3/h4-9H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHVLYTGLWXAAOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OS(=O)(=O)C2=C(C=CC(=C2)Cl)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-{[5-benzyl-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-cyclohexylacetamide](/img/structure/B5060197.png)
![Propan-2-yl 3-(1-ethoxy-1-oxobutan-2-yl)-5-methyl-4-oxothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B5060198.png)
![N-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-4-((p-tolylthio)methyl)benzamide](/img/structure/B5060200.png)
![N-[4-(dimethylamino)benzyl]-N'-phenylurea](/img/structure/B5060211.png)
![1-[2-[3-(4-Fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-4-methyl-1,3-thiazol-5-yl]ethanone;hydrochloride](/img/structure/B5060218.png)

![2-Methoxy-5-[(2-methylphenyl)sulfamoyl]benzamide](/img/structure/B5060221.png)

![methyl (5-{2-[(4-iodophenyl)amino]-2-oxoethyl}-4-oxo-3-phenyl-2-thioxo-1-imidazolidinyl)acetate](/img/structure/B5060249.png)

